molecular formula C24H27N3O7S B605618 アサピプラント CAS No. 932372-01-5

アサピプラント

カタログ番号 B605618
CAS番号: 932372-01-5
分子量: 501.554
InChIキー: ZMZNWNTZRWXTJU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Asapiprant, also known as S-555739, is a potent and selective DP1 receptor antagonist . It exhibits high affinity and selectivity for the DP1 receptor .

科学的研究の応用

肺炎球菌感染症の治療

アサピプラントは、肺炎球菌感染症の治療に有効であることが判明しています。 研究では、侵襲性肺炎球菌による肺感染後に若いマウスをアサピプラントで治療すると、全身への拡散、病状の重症度、宿主の死亡が有意に減少することが判明しました {svg_1}. 保護は、肺から血液への細菌の播種に対して特異的でしたが、肺の細菌負荷には影響しませんでした {svg_2}.

抗菌活性の強化

アサピプラントで治療したマウスでは、循環中の好中球の抗菌活性が高まりました {svg_3}. これは、アサピプラントが免疫細胞の抗菌活性を高めることで、感染症に対する体の免疫応答を促進できることを示唆しています {svg_4}.

肺バリアの完全性の維持

アサピプラントは、肺バリアの完全性を改善することが判明しています。 これは、アサピプラントで治療したマウスでは、肺から循環器へのフルオレセインイソチオシアネート(FITC)-デキストランの拡散が有意に減少したことから明らかになりました {svg_5}. これは、アサピプラントが肺バリアの完全性を維持するのに役立ち、これは感染症の拡大を防ぐために不可欠であることを示唆しています {svg_6}.

高齢マウスにおけるCOVID-19の治療

Natureに掲載された研究では、アサピプラントはCOVID-19のモデルマウスで死亡を効果的に防ぐことが示されています {svg_7}. これは、この薬が、パンデミックで最もリスクの高い高齢患者を保護するために使用できることを示唆しています {svg_8}.

免疫老化の回復

アサピプラントは、免疫老化の複数の側面を回復させることが判明しています {svg_9}. これは、特にCOVID-19の文脈では重要です。なぜなら、免疫システムは年齢とともに衰え、高齢者では病気が特に致命的になるからです {svg_10}.

COVID-19を患う高齢患者の死亡率の低減

アサピプラントは現在、高齢のCOVID-19入院患者における疾患の進行と死亡を予防できるかどうかを調べるための第2相臨床試験中です {svg_11}. これは、アサピプラントが、特にリスクの高い高齢患者において、COVID-19の治療薬として使用できる可能性があることを示唆しています {svg_12}.

作用機序

Target of Action

Asapiprant is a selective antagonist of the prostaglandin D2 receptor subtype 2 (DP2 receptor) , also known as the CRTh2 receptor . This receptor plays a crucial role in inflammatory processes .

Mode of Action

Asapiprant works by specifically blocking the DP2 receptor . This receptor is implicated in the chemotaxis and activation of certain immune cells like eosinophils, T-helper type 2 (Th2) cells, and basophils . By inhibiting the DP2 receptor, Asapiprant prevents these immune cells from migrating to sites of inflammation and becoming activated .

Biochemical Pathways

The DP2 receptor is involved in the signaling of prostaglandin D2 (PGD2), a major metabolic product of the cyclo-oxygenase pathway released after IgE-mediated mast cell activation . By blocking the DP2 receptor, Asapiprant can interfere with this pathway and reduce the pro-inflammatory effects of PGD2 .

Result of Action

Asapiprant has been shown to have suppressive effects in animal models of allergic diseases . It enhances the antimicrobial activity of circulating neutrophils, elevates levels of reactive oxygen species (ROS) in lung macrophages/monocytes, and improves pulmonary barrier integrity . This reduction in immune cell activity can lead to a decrease in the overall inflammatory response, thereby alleviating symptoms and potentially altering the course of inflammatory diseases .

Action Environment

The efficacy of Asapiprant can be influenced by various environmental factors For instance, the presence of allergens in the environment can trigger the release of PGD2 and activate the DP2 receptor, against which Asapiprant acts.

Safety and Hazards

Asapiprant is considered toxic and is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

将来の方向性

Asapiprant is currently in a Phase 2 clinical trial to test whether it can prevent disease progression and mortality in older patients hospitalized with COVID-19 . It has shown promising results in preclinical studies, where it almost completely protected aged mice from lethality in a model of human COVID-19 . By reversing age-related declines in critical immune mechanisms, Asapiprant could allow older patients to more effectively fight off this disease .

特性

IUPAC Name

2-[2-(1,3-oxazol-2-yl)-5-[4-(4-propan-2-yloxyphenyl)sulfonylpiperazin-1-yl]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O7S/c1-17(2)34-19-4-6-20(7-5-19)35(30,31)27-12-10-26(11-13-27)18-3-8-21(24-25-9-14-32-24)22(15-18)33-16-23(28)29/h3-9,14-15,17H,10-13,16H2,1-2H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZNWNTZRWXTJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)C4=NC=CO4)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

932372-01-5
Record name Asapiprant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0932372015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ASAPIPRANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2LW71CRGL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: How does asapiprant exert its therapeutic effect against infections like Streptococcus pneumoniae?

A1: Asapiprant is a selective antagonist of the prostaglandin D2 receptor 1 (DP1). [, ] By blocking DP1, asapiprant disrupts the downstream signaling cascade initiated by prostaglandin D2 (PGD2), a molecule involved in inflammatory responses. [, ] In the context of Streptococcus pneumoniae infection, asapiprant has been shown to enhance the antimicrobial activity of neutrophils in circulation and boost reactive oxygen species (ROS) production in lung macrophages/monocytes. [] This enhanced immune response, coupled with improved pulmonary barrier integrity, helps limit bacterial dissemination from the lungs to the bloodstream. []

Q2: Is asapiprant effective against viral infections like COVID-19?

A2: Research suggests that asapiprant might hold therapeutic potential for COVID-19, particularly in older demographics. [, ] Studies using mouse models infected with a mouse-adapted SARS-CoV-2 demonstrated that asapiprant treatment protected aged mice from severe disease. [, ] The research highlights the role of the PLA2G2D-PGD2/DP1 pathway in age-related COVID-19 severity and suggests DP1 antagonism as a potential therapeutic strategy. [, ]

Q3: Are there any known drug interactions with asapiprant?

A3: Recent studies utilizing machine learning models identified asapiprant as a moderate inhibitor of cytochrome P450 2C9 (CYP2C9), a major drug-metabolizing enzyme in the liver. [] This finding suggests a potential for drug-drug interactions, particularly with medications metabolized by CYP2C9. Further research is necessary to determine the clinical relevance of this interaction and potential dosage adjustments required when co-administering asapiprant with CYP2C9 substrates.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。